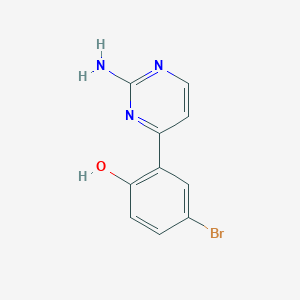
4-Bromo-2-(2-aminopirimidin-4-il)fenol
Descripción general
Descripción
2-(2-Aminopyrimidin-4-yl)-4-bromophenol is a chemical compound characterized by its unique structure, which includes a pyrimidinyl group attached to a bromophenol moiety
Aplicaciones Científicas De Investigación
2-(2-Aminopyrimidin-4-yl)-4-bromophenol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic compounds.
Biology: The compound can be used as a probe in biological studies to understand cellular processes.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
Target of Action
A similar compound, (7s)-2-(2-aminopyrimidin-4-yl)-7-(2-fluoroethyl)-1,5,6,7-tetrahydro-4h-pyrrolo [3,2-c]pyridin-4-one, has been found to targetGlycogen synthase kinase-3 beta (GSK-3β) in humans . GSK-3β is a serine/threonine protein kinase involved in various cellular processes such as glycogen metabolism, cell signaling, and cell development .
Mode of Action
Compounds with a similar structure, such as 2-aminopyrimidin-4 (3h)-one derivatives, have been used as molecular scaffolds in the design of biologically active compounds, including those with antiviral and antitumor activities .
Biochemical Pathways
Given the potential target of gsk-3β, it can be inferred that the compound may influence pathways related to glycogen metabolism, cell signaling, and cell development .
Result of Action
Given its potential target of gsk-3β, it can be inferred that the compound may have effects on glycogen metabolism, cell signaling, and cell development .
Análisis Bioquímico
Biochemical Properties
2-(2-Aminopyrimidin-4-yl)-4-bromophenol plays a significant role in biochemical reactions, particularly in the context of enzyme inhibition and protein interactions. This compound has been shown to interact with protein kinases, which are enzymes that modify other proteins by chemically adding phosphate groups. The interaction with protein kinases suggests that 2-(2-Aminopyrimidin-4-yl)-4-bromophenol may act as an inhibitor, potentially affecting various signaling pathways within cells . Additionally, the bromophenol group may facilitate binding to specific amino acid residues in proteins, enhancing its inhibitory effects.
Cellular Effects
The effects of 2-(2-Aminopyrimidin-4-yl)-4-bromophenol on cellular processes are multifaceted. This compound has been observed to influence cell signaling pathways, particularly those involving protein kinases. By inhibiting these enzymes, 2-(2-Aminopyrimidin-4-yl)-4-bromophenol can alter gene expression and cellular metabolism. For instance, inhibition of protein kinases can lead to changes in the phosphorylation status of various proteins, thereby modulating their activity and function . This can result in altered cell proliferation, apoptosis, and other critical cellular processes.
Molecular Mechanism
At the molecular level, 2-(2-Aminopyrimidin-4-yl)-4-bromophenol exerts its effects primarily through binding interactions with protein kinases. The aminopyrimidine ring is likely involved in hydrogen bonding and electrostatic interactions with the active site of the enzyme, while the bromophenol group may engage in hydrophobic interactions with surrounding residues . These interactions can inhibit the catalytic activity of the kinase, preventing the phosphorylation of target proteins. Additionally, 2-(2-Aminopyrimidin-4-yl)-4-bromophenol may induce conformational changes in the enzyme, further enhancing its inhibitory effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(2-Aminopyrimidin-4-yl)-4-bromophenol have been studied over various time periods. The stability of this compound is an important factor, as it can influence the duration of its biological activity. Studies have shown that 2-(2-Aminopyrimidin-4-yl)-4-bromophenol is relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term exposure to this compound in in vitro and in vivo studies has revealed sustained inhibitory effects on protein kinases, leading to prolonged alterations in cellular function.
Dosage Effects in Animal Models
The effects of 2-(2-Aminopyrimidin-4-yl)-4-bromophenol vary with different dosages in animal models. At lower doses, this compound has been shown to effectively inhibit protein kinases without causing significant toxicity . At higher doses, adverse effects such as cytotoxicity and organ damage have been observed. These findings suggest that there is a threshold dose beyond which the compound’s inhibitory effects are outweighed by its toxic effects. Careful dosage optimization is therefore essential for its potential therapeutic applications.
Metabolic Pathways
2-(2-Aminopyrimidin-4-yl)-4-bromophenol is involved in several metabolic pathways, primarily those related to its biotransformation and elimination. Enzymes such as cytochrome P450 oxidases may play a role in the metabolism of this compound, leading to the formation of various metabolites . These metabolites can further interact with cellular proteins and enzymes, potentially influencing metabolic flux and metabolite levels. Understanding the metabolic pathways of 2-(2-Aminopyrimidin-4-yl)-4-bromophenol is crucial for predicting its pharmacokinetics and potential drug interactions.
Transport and Distribution
Within cells and tissues, 2-(2-Aminopyrimidin-4-yl)-4-bromophenol is transported and distributed through various mechanisms. Transporters and binding proteins may facilitate its uptake and localization within specific cellular compartments . The distribution of this compound can affect its bioavailability and efficacy, as well as its potential side effects. Studies have shown that 2-(2-Aminopyrimidin-4-yl)-4-bromophenol tends to accumulate in tissues with high protein kinase activity, such as the liver and kidneys.
Subcellular Localization
The subcellular localization of 2-(2-Aminopyrimidin-4-yl)-4-bromophenol is influenced by its chemical properties and interactions with cellular components. This compound has been found to localize primarily in the cytoplasm, where it can interact with cytoplasmic protein kinases . Additionally, post-translational modifications and targeting signals may direct 2-(2-Aminopyrimidin-4-yl)-4-bromophenol to specific organelles, such as the mitochondria or endoplasmic reticulum. These localization patterns can impact its activity and function within the cell.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Aminopyrimidin-4-yl)-4-bromophenol typically involves the following steps:
Bromination: The starting material, phenol, undergoes bromination to introduce the bromo group at the para position, resulting in 4-bromophenol.
Amination: The bromophenol is then subjected to amination to introduce the amino group at the 2-position of the pyrimidinyl ring.
Coupling Reaction: The aminated pyrimidinyl ring is coupled with the bromophenol to form the final product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled temperature and pressure conditions can enhance the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions: 2-(2-Aminopyrimidin-4-yl)-4-bromophenol can undergo various chemical reactions, including:
Oxidation: The bromophenol moiety can be oxidized to form the corresponding quinone derivative.
Reduction: The compound can be reduced to remove the bromo group, resulting in a phenol derivative.
Substitution: The amino group on the pyrimidinyl ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed:
Oxidation: Formation of quinone derivatives.
Reduction: Formation of phenol derivatives.
Substitution: Formation of various substituted pyrimidinyl phenols.
Comparación Con Compuestos Similares
2-(2-Aminopyrimidin-4-yl)-4-methylphenol
2-(2-Aminopyrimidin-4-yl)-4-chlorophenol
2-(2-Aminopyrimidin-4-yl)-4-fluorophenol
Uniqueness: 2-(2-Aminopyrimidin-4-yl)-4-bromophenol is unique due to the presence of the bromo group, which imparts different chemical properties compared to its methyl, chloro, and fluoro analogs
This comprehensive overview highlights the significance of 2-(2-Aminopyrimidin-4-yl)-4-bromophenol in scientific research and its potential applications across multiple fields
Propiedades
IUPAC Name |
2-(2-aminopyrimidin-4-yl)-4-bromophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrN3O/c11-6-1-2-9(15)7(5-6)8-3-4-13-10(12)14-8/h1-5,15H,(H2,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIXNNXPMCCNPCF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)C2=NC(=NC=C2)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701278007 | |
| Record name | 2-(2-Amino-4-pyrimidinyl)-4-bromophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701278007 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
925003-46-9 | |
| Record name | 2-(2-Amino-4-pyrimidinyl)-4-bromophenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=925003-46-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(2-Amino-4-pyrimidinyl)-4-bromophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701278007 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[4-Methyl-6-oxo-2-(pyridin-4-yl)-1,6-dihydropyrimidin-5-yl]acetic acid](/img/structure/B1384386.png)

![6-Aminopyrrolo[2,1-f][1,2,4]triazin-4(3H)-one](/img/structure/B1384389.png)
![2-chloro-1H,4H-pyrrolo[2,1-f][1,2,4]triazin-4-one](/img/structure/B1384390.png)
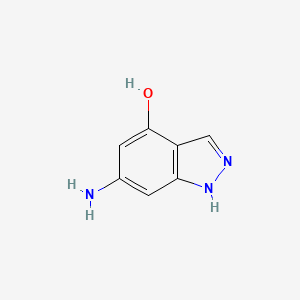
![2-Bromo-6-methoxy-4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]phenol](/img/structure/B1384394.png)
![2-(5-amino-3-tert-butyl-1H-pyrazol-1-yl)-3,5,6,7-tetrahydro-4H-cyclopenta[d]pyrimidin-4-one](/img/structure/B1384395.png)

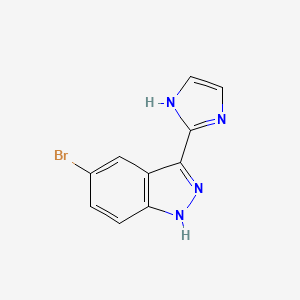
![6-(Aminomethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one Hydrochloride](/img/structure/B1384403.png)
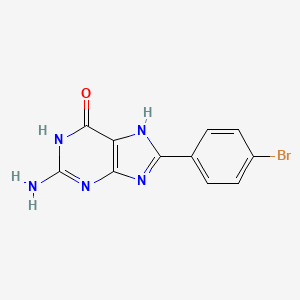
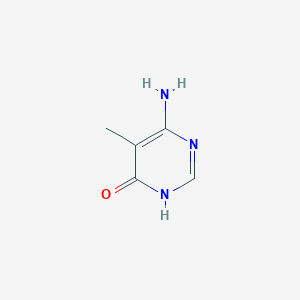
![4-(6-(3-Hydroxypropylamino)imidazo[1,2-b]pyridazin-3-yl)phenol](/img/structure/B1384407.png)

